molecular formula C7H13NO B572006 6-Oxa-1-azaspiro[3.5]nonane CAS No. 1214875-46-3

6-Oxa-1-azaspiro[3.5]nonane

Cat. No. B572006
CAS RN: 1214875-46-3
M. Wt: 127.187
InChI Key: YLIPWBZIBAGXLT-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.5]nonane is a chemical compound with the CAS Number: 1214875-46-3 . It has a molecular weight of 127.19 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.5]nonane .


Molecular Structure Analysis

The InChI code for 6-Oxa-1-azaspiro[3.5]nonane is 1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2 . This compound contains a total of 23 bonds, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .


Physical And Chemical Properties Analysis

6-Oxa-1-azaspiro[3.5]nonane is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis Techniques : Different strategies for synthesizing spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane and related compounds, have been explored due to their significant biological activities and novel skeletons (Sinibaldi & Canet, 2008).

  • Chemical Transformations : Spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, have been converted into various compounds through oxidative cyclizations. These transformations contribute to the development of new chemical entities (Gurry, McArdle, & Aldabbagh, 2015).

  • Pharmaceutical Applications : Novel thia/oxa-azaspiro[3.4]octanes, with structural similarities to 6-Oxa-1-azaspiro[3.5]nonane, have been synthesized as multifunctional modules for drug discovery, highlighting the potential pharmaceutical applications of these compounds (Li, Rogers-Evans, & Carreira, 2013).

  • Biological Activities : The synthesis of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) has been reported, using cores such as 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, indicating the bioactive potential of these spirocyclic compounds (Meyers et al., 2011).

  • Anticancer Research : A study on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and their anticancer activity reveals the potential of these compounds in cancer treatment. Some derivatives showed moderate to potent activity against various human cancer cell lines (Yang et al., 2019).

Safety and Hazards

When handling 6-Oxa-1-azaspiro[3.5]nonane, avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

8-oxa-1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIPWBZIBAGXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717317
Record name 6-Oxa-1-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-1-azaspiro[3.5]nonane

CAS RN

1214875-46-3
Record name 6-Oxa-1-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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